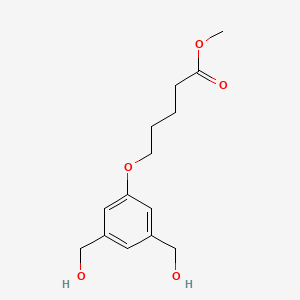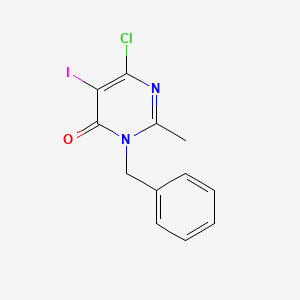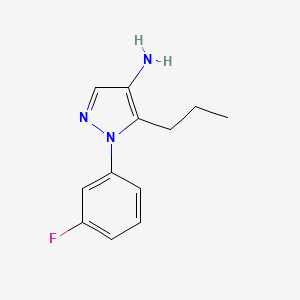
1-(3-氟苯基)-5-丙基-1H-吡唑-4-胺
描述
1-(3-Fluorophenyl)-5-propyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
科学研究应用
1-(3-Fluorophenyl)-5-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hypertension and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
- Unlike other antiplatelet medications (such as aspirin and P2Y12 inhibitors), vorapaxar works through a distinct pathway .
Mode of Action
Pharmacokinetics
- Vorapaxar is orally administered and absorbed from the gastrointestinal tract. It has a moderate volume of distribution. The compound undergoes hepatic metabolism. Vorapaxar is eliminated primarily via the liver. The half-life varies but is generally around 8-13 hours. Co-administration with acetylsalicylic acid (ASA) and/or clopidogrel enhances its efficacy .
生化分析
Biochemical Properties
1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of various substrates, including therapeutic agents and components of biological processes . The nature of these interactions often involves enzyme inhibition or activation, which can lead to changes in the metabolic pathways and the overall biochemical environment.
Cellular Effects
The effects of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of hepatic stellate cells and reduce the expression levels of collagen type I and III proteins . Additionally, it impacts the signaling pathways associated with cell growth and differentiation, thereby altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites and preventing substrate metabolism . This inhibition can lead to changes in gene expression and the activation or suppression of various signaling pathways. The compound’s molecular structure allows it to interact with specific proteins and enzymes, thereby modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under controlled conditions, but its effects on cellular function can vary over time. In in vitro studies, prolonged exposure to the compound has been shown to result in changes in cell viability and function . In in vivo studies, the compound’s stability and degradation are influenced by various factors, including the presence of metabolic enzymes and the overall biochemical environment.
Dosage Effects in Animal Models
The effects of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, such as the inhibition of cell proliferation and modulation of signaling pathways . At higher doses, toxic or adverse effects have been observed, including changes in liver function and overall metabolism. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolism can lead to the formation of reactive intermediates, which may further interact with other biomolecules and influence metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with specific transporters that facilitate its uptake and distribution within cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins and other biomolecules, which can affect its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with target proteins and enzymes . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 1,3-diketones.
Cyclization Reaction: The key step involves the cyclization of 3-fluoroaniline with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Substitution Reaction: The propyl group is introduced at position 5 through a substitution reaction, often using propyl halides in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
化学反应分析
1-(3-Fluorophenyl)-5-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-(3-Fluorophenyl)-5-propyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)piperazine: Both compounds contain a fluorophenyl group, but differ in their core structures and functional groups.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group but has different substituents and a more complex structure.
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione: Similar in containing a fluorophenyl group, but differs in the heterocyclic core and additional functional groups.
The uniqueness of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-(3-fluorophenyl)-5-propylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-2-4-12-11(14)8-15-16(12)10-6-3-5-9(13)7-10/h3,5-8H,2,4,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDUQDAYEISAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


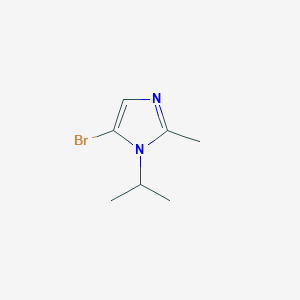
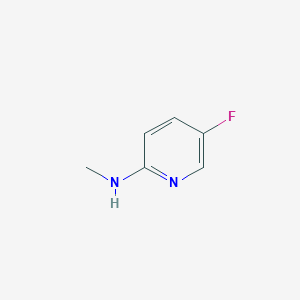
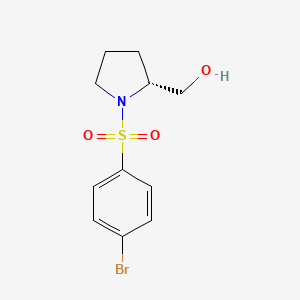
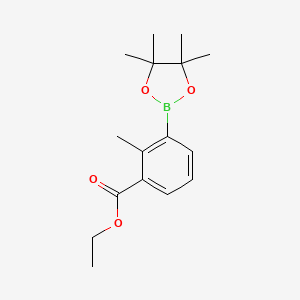
![6-Fluoroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1444422.png)
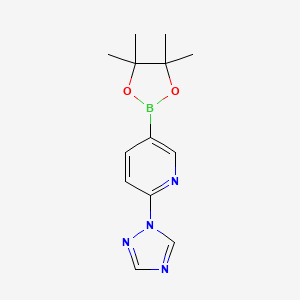

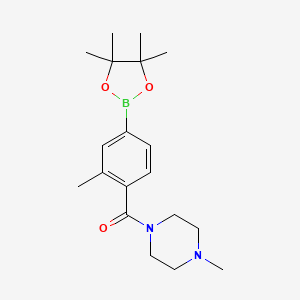
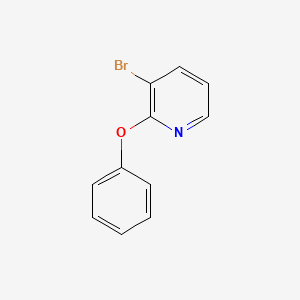
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1444429.png)
